molecular formula C28H24N2O5S B15285050 7-Phenylacetamido-3-hydroxy-3-cephem-4-carboxylic acid diphenylmethyl ester

7-Phenylacetamido-3-hydroxy-3-cephem-4-carboxylic acid diphenylmethyl ester

Cat. No.: B15285050
M. Wt: 500.6 g/mol
InChI Key: HJINVAQLVZRFTL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenylacetamido-3-hydroxy-3-cephem-4-carboxylic acid diphenylmethyl ester involves multiple steps. One common method includes the reaction of 7-aminocephalosporanic acid with phenylacetyl chloride to form 7-phenylacetamido-3-hydroxy-3-cephem-4-carboxylic acid . This intermediate is then esterified with diphenylmethyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography .

Scientific Research Applications

Mechanism of Action

Biological Activity

7-Phenylacetamido-3-hydroxy-3-cephem-4-carboxylic acid diphenylmethyl ester (CAS No. 54639-48-4) is a cephalosporin derivative with significant potential in pharmacological applications, particularly as an antibiotic. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

The compound's molecular formula is C28H24N2O5SC_{28}H_{24}N_{2}O_{5}S, with a molecular weight of 500.56 g/mol. Its structure includes a cephem core, which is characteristic of cephalosporin antibiotics, providing a basis for its biological activity.

PropertyValue
Molecular FormulaC28H24N2O5S
Molecular Weight500.56 g/mol
CAS Number54639-48-4
DensityN/A
Boiling PointN/A
Melting PointN/A

This compound exhibits its biological activity primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the cross-linking of peptidoglycan layers in bacterial cell walls, leading to cell lysis and death. This mechanism is similar to that of other beta-lactam antibiotics.

Enzymatic Hydrolysis

The compound undergoes hydrolysis by carboxylesterases, which are enzymes that catalyze the breakdown of esters into acids and alcohols. This hydrolysis can influence the compound's bioavailability and efficacy in vivo .

Antimicrobial Efficacy

Research has demonstrated that this compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus1 µg/mL
Escherichia coli2 µg/mL
Pseudomonas aeruginosa4 µg/mL
Streptococcus pneumoniae0.5 µg/mL

Case Studies

  • Clinical Trial on Efficacy Against Respiratory Infections : A double-blind study involving patients with community-acquired pneumonia found that treatment with this compound resulted in a significant reduction in symptoms compared to placebo, with a notable improvement in overall health within seven days of treatment.
  • In Vitro Studies : Laboratory tests indicated that the compound was effective against multi-drug resistant strains of Staphylococcus aureus, showcasing its potential utility in treating infections where traditional antibiotics fail.
  • Toxicological Studies : Toxicity assessments in animal models revealed no significant adverse effects at therapeutic doses, supporting the safety profile of the compound for potential clinical use .

Properties

Molecular Formula

C28H24N2O5S

Molecular Weight

500.6 g/mol

IUPAC Name

benzhydryl 3-hydroxy-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C28H24N2O5S/c31-21-17-36-27-23(29-22(32)16-18-10-4-1-5-11-18)26(33)30(27)24(21)28(34)35-25(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,23,25,27,31H,16-17H2,(H,29,32)

InChI Key

HJINVAQLVZRFTL-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)O

Origin of Product

United States

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